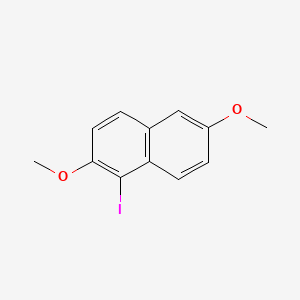
1-Iodo-2,6-dimethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11IO2 It is a derivative of naphthalene, where two methoxy groups are attached at the 2 and 6 positions, and an iodine atom is attached at the 1 position
Métodos De Preparación
The synthesis of 1-Iodo-2,6-dimethoxynaphthalene typically involves the iodination of 2,6-dimethoxynaphthalene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination reaction. The reaction is usually carried out in a solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective iodination at the 1 position .
Industrial production methods for this compound may involve similar iodination processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Iodo-2,6-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The iodine atom can be reduced to form 2,6-dimethoxynaphthalene. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while oxidation reactions can produce quinones.
Aplicaciones Científicas De Investigación
1-Iodo-2,6-dimethoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving naphthalene derivatives.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Iodo-2,6-dimethoxynaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the methoxy groups can be converted to more reactive species, facilitating further chemical transformations.
The molecular targets and pathways involved in these reactions are typically studied using spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to elucidate the structure and reactivity of the compound.
Comparación Con Compuestos Similares
1-Iodo-2,6-dimethoxynaphthalene can be compared with other similar compounds, such as:
1-Iodo-4-nitrobenzene: Another iodinated aromatic compound, but with different substituents and reactivity.
2,6-Dimethoxynaphthalene: Lacks the iodine atom, making it less reactive in substitution reactions but still useful in other chemical transformations.
1-Iodo-2-nitrobenzene: Similar in structure but with a nitro group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of methoxy and iodine substituents, which confer distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
25315-11-1 |
|---|---|
Fórmula molecular |
C12H11IO2 |
Peso molecular |
314.12 g/mol |
Nombre IUPAC |
1-iodo-2,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11IO2/c1-14-9-4-5-10-8(7-9)3-6-11(15-2)12(10)13/h3-7H,1-2H3 |
Clave InChI |
LMTJBPLPAYQIIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(C=C2)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
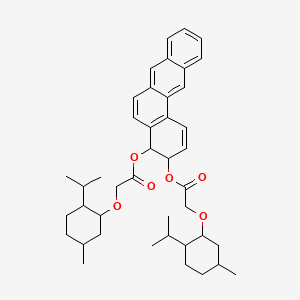
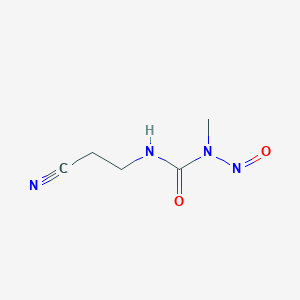
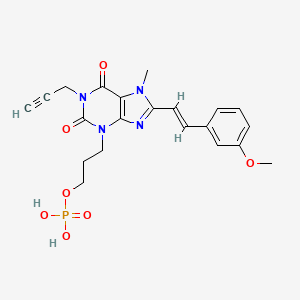
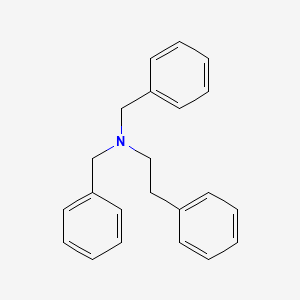
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
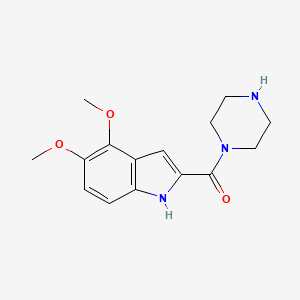
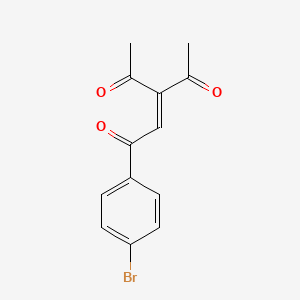
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
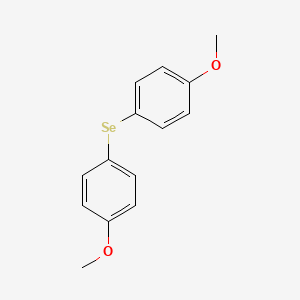
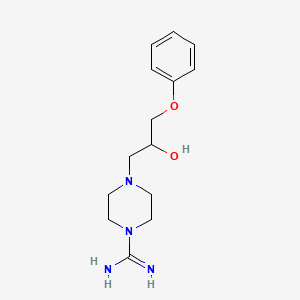
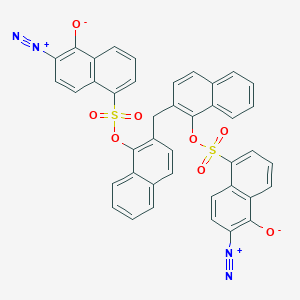
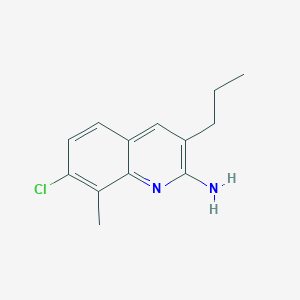
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
